Fluroxypyr-meptyl

Vue d'ensemble

Description

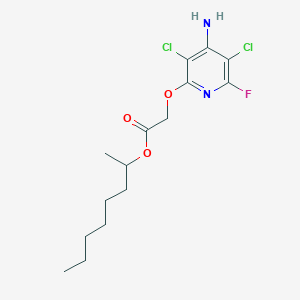

Fluroxypyr-meptyl (1-methylheptyl ester of fluroxypyr) is a pro-herbicide used to control broadleaf weeds and woody brush in crops such as rice, corn, wheat, and onions . Its molecular formula is C₁₅H₂₁Cl₂FN₂O₃, and it hydrolyzes to the active herbicidal form, fluroxypyr (4-amino-3,5-dichloro-6-fluoro-2-pyridyloxyacetic acid), after foliar application . The esterification enhances its lipophilicity, improving absorption through plant cuticles.

Méthodes De Préparation

Chemical Identity and Physicochemical Properties of Fluroxypyr-Meptyl

This compound (CAS 81406-37-3) is a chlorinated pyridine derivative with the molecular formula . Its structure comprises a fluroxypyr acid moiety esterified with 1-methylheptanol, enhancing lipid solubility for improved herbicidal penetration . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 367.243 g/mol | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 431.9 ± 40.0°C at 760 mmHg | |

| Melting Point | 56–57°C | |

| Flash Point | 215.0 ± 27.3°C |

The ester’s low water solubility necessitates formulation as an emulsifiable concentrate (EC) for field applications .

Solvent Selection for High-Strength Formulations

Challenges with Conventional Solvents

Commercial formulations of this compound, such as Starane™, historically used aromatic hydrocarbons (e.g., xylene) at 200 g acid equivalent per liter (gae/L). These solvents limited concentration increases due to crystallization at low temperatures and environmental concerns . Chlorinated solvents and 1-methyl-2-pyrrolidinone offered higher solubility but raised toxicity issues .

N-Alkanoyl Morpholine-Based Solvent Systems

The patent US20090054239A1 introduces N-alkanoyl morpholines as a superior solvent class for high-strength formulations. These solvents, with the general structure (where R = C₅–C₁₁ alkyl), enable this compound concentrations up to 600 g/L while maintaining low-temperature stability . Jeffsol AG1730, a commercial blend of N-pentanoylmorpholine to N-undecanoylmorpholine, is preferred for its low crystallization tendency and compatibility with surfactants .

Optimized Emulsifiable Concentrate Formulations

Component Ratios and Mixing Protocols

A benchmark formulation detailed in Example 1 of US20090054239A1 comprises:

| Component | Concentration (g/L) | Role |

|---|---|---|

| This compound | 480 | Active ingredient |

| Jeffsol AG1730 | 443 | Solvent |

| Tensiofix N9811 HF | 78.5 | Anionic surfactant |

| Ethoxylated tristyrylphenol | 78.5 | Nonionic surfactant |

The active ingredient is dissolved in the solvent under ambient stirring, followed by sequential surfactant addition . This yields a 333 gae/L formulation, surpassing conventional 200 gae/L products.

Surfactant Synergy

The surfactant blend (Tensiofix N9811 HF and ethoxylated tristyrylphenol) ensures stable emulsion formation upon dilution with water. The anionic-nonionic combination reduces interfacial tension, enhancing droplet dispersion and foliar adhesion .

Low-Temperature Stability and Crystallization Resistance

Thermal Stability Testing

Formulations containing N-alkanoyl morpholines exhibit no crystallization at temperatures as low as −10°C for over four weeks, even under seeded conditions . In contrast, aromatic hydrocarbon-based ECs crystallize below 10°C, necessitating reheating before use.

Mechanisms of Crystallization Suppression

The branched alkyl chains in N-alkanoyl morpholines disrupt molecular ordering, preventing this compound nucleation. Additionally, the solvent’s high boiling point () minimizes volatility, ensuring long-term storage stability .

Environmental and Packaging Considerations

Reduced Solvent Emissions

High-strength formulations (340–600 g/L) reduce solvent volume by 40–60% compared to traditional ECs, lowering volatile organic compound (VOC) emissions during application .

Packaging Material Compatibility

N-alkanoyl morpholine-based ECs are compatible with standard high-density polyethylene (HDPE) containers, unlike aromatic hydrocarbon formulations that require fluorinated HDPE or metal-lined packaging to prevent solvent migration .

Analytical Methods for Quality Control

Solid-Phase Extraction (SPE)

The EPA method 50290803 outlines SPE using Phenomenex Strata-X cartridges for isolating this compound from water samples. Conditioning with methanol and pH 7 buffer ensures >60% recovery rates .

LC/MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) with electrospray ionization (ESI) detects this compound at limits of quantification (LOQ) of 0.1 µg/L. Key ion transitions include 365.1→194.1 (quantitative) and 367.0→196.0 (confirmatory) .

Analyse Des Réactions Chimiques

Types de réactions : Le Fluroxypyr-méptyl subit diverses réactions chimiques, notamment :

Hydrolyse : La liaison ester dans le Fluroxypyr-méptyl est hydrolysée pour produire de l'acide fluroxypyr.

Oxydation : Le composé peut subir une oxydation, conduisant à la formation de divers métabolites.

Substitution : Les réactions de substitution aminée sont également courantes.

Réactifs et conditions courants :

Hydrolyse : Généralement réalisée en présence d'eau et d'un catalyseur acide ou basique.

Oxydation : Implique souvent des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Substitution : Nécessite des nucléophiles appropriés et des conditions réactionnelles.

Produits principaux :

Acide fluroxypyr : Le principal produit de l'hydrolyse.

Métabolites oxydés : Diverses formes oxydées de fluroxypyr.

4. Applications de la recherche scientifique

Le Fluroxypyr-méptyl a une large gamme d'applications dans la recherche scientifique :

Recherche agricole : Utilisé pour étudier le contrôle des mauvaises herbes à feuilles larges dans des cultures telles que le blé, le maïs et le riz.

Études environnementales : Recherche sur le devenir et le comportement environnemental du Fluroxypyr-méptyl, y compris sa persistance et sa dégradation dans le sol et l'eau.

Toxicologie : Études sur les effets toxicologiques du Fluroxypyr-méptyl sur les organismes non ciblés, y compris son impact sur la vie aquatique et les micro-organismes du sol

5. Mécanisme d'action

Le Fluroxypyr-méptyl agit comme un herbicide sélectif en mimant l'hormone végétale naturelle auxine. Il est absorbé par le feuillage et transloqué dans toute la plante, provoquant une croissance incontrôlée et conduisant finalement à la mort des mauvaises herbes cibles. Les cibles moléculaires comprennent les récepteurs auxiniques et les voies impliquées dans l'élongation et la division cellulaires .

Composés similaires :

Acide 2,4-dichlorophénoxyacétique (2,4-D) : Un autre herbicide auxinique synthétique utilisé pour lutter contre les mauvaises herbes à feuilles larges.

Dicamba : Un herbicide à base d'acide benzoïque avec un mode d'action similaire.

Unicité : Le Fluroxypyr-méptyl est unique en raison de son hydrolyse rapide en sa forme acide active, offrant un contrôle rapide et efficace des mauvaises herbes. Son action sélective et sa faible toxicité pour les plantes non ciblées en font un choix privilégié dans divers contextes agricoles .

Applications De Recherche Scientifique

Introduction to Fluroxypyr-Meptyl

This compound, a synthetic auxin herbicide, is a derivative of fluroxypyr, primarily used for controlling broadleaf weeds and certain woody plants in various crops such as corn, wheat, barley, and rice. Its chemical structure is represented as C15H21Cl2FN2O3. This compound has gained attention due to its efficacy in weed management and its unique metabolic pathways.

Weed Control Efficacy

This compound is particularly effective against a wide range of broadleaf weeds. Studies have demonstrated its ability to control established populations of these weeds in agricultural settings. The herbicide works by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of the target plants. It is formulated as the methylheptyl ester, which hydrolyzes to fluroxypyr acid, the active form responsible for herbicidal activity .

Crop Safety and Registration

This compound has been registered for use on various crops, including:

- Corn

- Wheat

- Barley

- Rice

- Oats

The U.S. Environmental Protection Agency (EPA) has conducted extensive risk assessments to evaluate its safety for human health and the environment. These assessments indicate that this compound poses minimal risk when used according to label directions .

Metabolic Pathways

Research indicates that this compound is rapidly absorbed and metabolized in plants and animals. Upon application, it undergoes hydrolysis, converting into fluroxypyr acid, which is then further metabolized. In laboratory studies with rats, approximately 90% of the administered dose was absorbed within 12 hours, primarily excreted as carbon dioxide and urine .

Environmental Concerns

Efficacy in Rice Production

A study conducted on rice seedlings evaluated the uptake and translocation of this compound. Results indicated that only a small proportion of the herbicide was translocated from roots to shoots under controlled conditions. This limited upward movement suggests that while effective at controlling weeds, it may pose less risk of accumulation in edible plant parts .

Human Health Risk Assessment

The EPA's human health risk assessment for this compound concluded that there were no significant aggregate risks associated with dietary exposure from treated crops. The established Reference Dose (RfD) is set at 0.5 mg/kg/day, indicating a safety margin for consumers .

Mécanisme D'action

Fluroxypyr-meptyl acts as a selective herbicide by mimicking the natural plant hormone auxin. It is absorbed by the foliage and translocated throughout the plant, causing uncontrolled growth and eventually leading to the death of the target weeds. The molecular targets include auxin receptors and pathways involved in cell elongation and division .

Comparaison Avec Des Composés Similaires

Chemical Structure and Mode of Action

Fluroxypyr-meptyl belongs to the pyridyloxyacetic acid ester family. Similar compounds include:

- Bromoxynil octanoate: An esterified herbicide hydrolyzing to bromoxynil, targeting photosystem II.

- Fluroxypyr (acid form) : The active metabolite of this compound, directly inhibiting auxin signaling.

- Flufenpyr: A pyridazine-based herbicide with a distinct structure (2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl]phenoxyacetic acid) .

Key Structural Differences :

Absorption and Translocation Efficiency

Transport studies using Caco-2 cell models reveal how co-formulants influence this compound’s absorption:

- Efflux Ratios (AP→BL vs. BL→AP) :

| Treatment | AP→BL Transport (%) | BL→AP Transport (%) | Efflux Ratio |

|---|---|---|---|

| This compound alone | 0.132 ± 0.014 | 0.025 ± 0.006 | 0.189 |

| Mix 2B (high surfactants) | 0.271 ± 0.011 | 0.024 ± 0.008 | 0.089 |

| Mix 2A (low surfactants) | Comparable to alone | Comparable to alone | 0.164 |

| Product 2 (commercial formulation) | Comparable to alone | Comparable to alone | 0.193 |

Mix 2B (containing 120 mg/L Rhodacal® 60/BE and Emulsogen® EL400) significantly enhances AP→BL absorption, reducing efflux ratio by 53% compared to the standalone compound . This contrasts with bromoxynil octanoate, which shows faster absorption without surfactant dependency .

Synergistic Effects in Herbicidal Mixtures

This compound demonstrates enhanced efficacy in combinations:

- With Penoxsulam (Table 1):

| Penoxsulam (g/ha) | This compound (g/ha) | Observed Control (%) | Expected Control (%) |

|---|---|---|---|

| 15 | 0 | 62 | — |

| 0 | 340 | 0 | — |

| 15 | 340 | 80 | 62 (additive) |

The observed 80% control of Echinochloa crus-galli exceeds the additive expectation, indicating synergy .

With Imazethapyr (Table 7) :

Imazethapyr (g/ha) This compound (g/ha) Leptochloa spp. Control (%) 70 0 28 70 200 57 (vs. expected 47) Synergy is attributed to complementary modes of action: auxin disruption (fluroxypyr) and ALS inhibition (imazethapyr) .

Metabolic Pathways and Residue Profiles

- This compound: Rapidly hydrolyzed to fluroxypyr in plants and animals. Residue definitions in livestock include fluroxypyr pyridinol conjugates due to significant metabolite accumulation .

- Bromoxynil octanoate: Converts to bromoxynil within hours, with residues primarily as the parent acid .

- Flufenpyr: No ester conversion; residues remain as the parent compound .

Environmental Persistence :

| Compound | Soil Half-Life (Days) | Water Solubility (mg/L) |

|---|---|---|

| This compound | 7–14 | 0.89 (low) |

| Bromoxynil octanoate | 3–10 | 1.2 (low) |

| Fluroxypyr (acid) | 10–30 | 89 (high) |

Analytical Methods and Regulatory Standards

- HPLC Analysis: this compound is quantified alongside nicosulfuron and mesotrione using C8 columns with 99.16% recovery . Comparable methods for bromoxynil octanoate achieve 98% recovery via GC-MS .

- Regulatory Limits : Maximum residue levels (MRLs) for this compound in crops like onions and apples are under revision due to metabolite concerns , whereas bromoxynil MRLs are well-established .

Activité Biologique

Fluroxypyr-meptyl is a synthetic herbicide widely used for controlling broadleaf weeds in various agricultural settings. Its biological activity primarily involves mimicking natural plant hormones, specifically auxins, which leads to uncontrolled growth and eventual plant death. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effectiveness against different weed species, and relevant case studies.

This compound functions as a synthetic auxin, causing abnormal growth patterns in target plants. The herbicide binds to the auxin receptor family, particularly the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) receptors. This interaction stabilizes the complex between the receptor and the auxin-dependent transcriptional regulator Indole-3-acetic acid inducible (Aux/IAA) proteins, leading to the degradation of Aux/IAA proteins. Consequently, Auxin Response Factors (ARFs) are no longer inhibited, promoting uncontrolled cell division and elongation, which ultimately results in plant death .

Efficacy Against Weeds

This compound has demonstrated significant efficacy in controlling various weed species. Research indicates that it is particularly effective against broadleaf weeds while showing limited effectiveness against certain grass species. A study comparing this compound with ammonium glufosinate revealed that at a dose of 0.9 L/ha, this compound achieved a weed damage rate of 44.33% after 63 days, comparable to ammonium glufosinate's effectiveness .

Table 1: Effectiveness of this compound on Weed Damage

| Herbicide | Dose (L/ha) | Weed Damage Rate (%) | Days After Application |

|---|---|---|---|

| This compound | 0.7 | 31.22 | 21 |

| This compound | 0.9 | 44.33 | 63 |

| Ammonium Glufosinate | 3.4 | 49.36 | 63 |

Resistance Mechanisms

Resistance to this compound has been observed in some weed populations, such as kochia (Kochia scoparia). A study identified a resistant population (Flur-R) that exhibited a metabolic detoxification mechanism, allowing it to convert this compound into non-phytotoxic metabolites more efficiently than susceptible populations . This metabolic pathway involves cytochrome P450 enzymes and glutathione S-transferases, which play critical roles in detoxifying xenobiotics .

Case Studies

- Kochia Resistance Study : A field survey conducted in Colorado revealed that a kochia population resistant to fluroxypyr exhibited a resistance level 40 times higher than susceptible populations. The study utilized RNA sequencing to identify gene expression changes associated with resistance mechanisms .

- Comparative Efficacy Study : In a controlled experiment comparing this compound and ammonium glufosinate, researchers found that while both herbicides effectively controlled broadleaf weeds, this compound was less effective against certain narrowleaf species like Axonopus compressus and Cyrtococcum oxyphyllum, which showed increased density post-application .

Environmental Impact and Safety

Q & A

Basic Research Questions

Q. What are the key chemical identification and characterization methods for Fluroxypyr-meptyl?

this compound (C₁₅H₂₁Cl₂FN₂O₃, CAS 69377-81-7) is identified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation. Characterization includes purity analysis using high-performance liquid chromatography (HPLC) with UV detection, validated against technical standards (e.g., PESTANAL® analytical standards) . For enantiomeric separation, cellulose-derived chiral stationary phases (CDMPC) in normal-phase HPLC with hexane/2-propanol mobile phases achieve baseline resolution (α = 1.16, Rs = 1.13) .

Q. What synthetic pathways are used to produce this compound, and how can reaction yields be optimized?

The synthesis involves sequential halogen exchange, ammoniation, and esterification:

- Step 1 : Halogen exchange of pentachloropyridine with KF to introduce fluorine.

- Step 2 : Ammoniation to form 4-amino-3,5-dichloro-6-fluoropyridinyloxyacetic acid.

- Step 3 : Esterification with 2-octanol (1-methylheptanol) to yield the final ester .

Optimization includes monitoring reaction intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of 2-octanol to minimize unreacted intermediates.

Q. What standardized analytical methods are recommended for quantifying this compound residues in environmental matrices?

GC-MS in selected ion monitoring (SIM) mode is validated for soil, water, and plant tissues (LOQ = 0.050 mg/kg). Sample preparation involves QuEChERS extraction with acetonitrile, followed by cleanup using primary secondary amine (PSA) adsorbents. For rice matrices, liquid-liquid partitioning with dichloromethane reduces matrix interference .

Q. How can this compound be detected in biological samples for toxicological studies?

Postmortem analysis employs LC-MS/MS with electrospray ionization (ESI+). Tissue homogenates are extracted using methanol:water (80:20), centrifuged, and filtered. Quantification against deuterated internal standards ensures accuracy in cases of suspected intoxication .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Use fume hoods for weighing and synthesis to avoid inhalation. Personal protective equipment (PPE) includes nitrile gloves, chemical-resistant aprons, and safety goggles. Storage at –20°C in airtight containers prevents degradation. Spill management requires neutralization with activated carbon and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How should researchers design experiments to evaluate co-formulant effects on this compound absorption in plant models?

Use Caco-2 cell monolayers to simulate transmembrane transport. Test formulations include:

- Active ingredient (AI) alone (control).

- Commercial formulations (e.g., product 2 with surfactants).

- Custom co-formulant mixtures (e.g., Solgad® 150 ULN).

Measure cumulative transport (%) in apical-to-basolateral (AP–BL) and basolateral-to-apical (BL–AP) directions. Use linear mixed-effects ANOVA (α = 0.05) to compare efflux ratios (e.g., 0.089 for mix 2B vs. 0.189 for AI alone) .

Q. How can contradictory data on this compound absorption be reconciled across studies?

Contradictions often arise from co-formulant interactions. For example, mix 2B reduces AP–BL transport to 0.271% ± 0.011% compared to AI alone (0.132% ± 0.014%) due to altered membrane fluidity (measured via DPH fluorescence anisotropy). Validate findings using multiple cell lines (e.g., MDCK) and in planta models (e.g., Arabidopsis thaliana) .

Q. What methodologies assess enantiomer-specific herbicidal activity of this compound?

Chiral HPLC isolates (R)- and (S)-enantiomers. Bioassays on weed species (e.g., Scirpus juncoides) compare dose-response curves. For example, (R)-enantiomers may show 1.5× higher efficacy at 70 g ae/ha. Validate enantiomeric stability under field conditions using GC-MS .

Q. How should synergistic herbicidal combinations (e.g., this compound + penoxsulam) be tested for efficacy?

Use factorial designs with varying ratios (e.g., 10:70 g ai/ha). Apply Colby’s method to calculate expected vs. observed efficacy:

- Expected (E) = (X + Y) – (XY/100).

- Observed (O) ≥ 15% above E indicates synergy.

Field trials must include untreated controls and monitor crop injury (e.g., sunflower safening) .

Q. What experimental variables influence residue stability studies of this compound in crops?

Store samples at –20°C to limit degradation (<30% over 6 months). Analyze degradation products (e.g., fluroxypyr acid) via LC-MS. Environmental factors (pH, UV exposure) are tested in climate chambers. Dietary risk assessments require calculating estimated daily intake (EDI) and risk quotient (RQ):

- EDI = (Residue × consumption rate) / body weight.

- RQ = (EDI / ADI) × 100. Acceptable RQ < 100% .

Propriétés

IUPAC Name |

octan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2FN2O3/c1-3-4-5-6-7-9(2)23-10(21)8-22-15-12(17)13(19)11(16)14(18)20-15/h9H,3-8H2,1-2H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZQTUCTGLHFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034303 | |

| Record name | Fluroxypyr-meptyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81406-37-3 | |

| Record name | Attain A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81406-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluroxypyr-meptyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081406373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluroxypyr-meptyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylheptyl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROXYPYR-MEPTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W47M4YJ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.